1,2-Benzisothiazole-2-acetamide, N-(3-fluorophenyl)-2,3-dihydro-6-nitro-3-oxo-
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Overview
Description
N-(3-Fluorophenyl)-2-(6-nitro-3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(6-nitro-3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Acylation: The acylation of the nitrated benzothiazole derivative with 3-fluoroaniline is carried out using acetic anhydride or acetyl chloride under reflux conditions.
Cyclization: The final step involves the cyclization of the intermediate product to form the desired compound, which is facilitated by heating in the presence of a suitable catalyst, such as phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the production of N-(3-fluorophenyl)-2-(6-nitro-3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated control systems for precise temperature and pressure regulation, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)-2-(6-nitro-3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-Fluorophenyl)-2-(6-nitro-3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Industrial Processes: The compound serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(6-nitro-3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-2-(6-nitro-3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide
- N-(3-Bromophenyl)-2-(6-nitro-3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide
- N-(3-Methylphenyl)-2-(6-nitro-3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide
Uniqueness
N-(3-Fluorophenyl)-2-(6-nitro-3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its analogs with different substituents.
Properties
CAS No. |
889953-69-9 |
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Molecular Formula |
C15H10FN3O4S |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-(6-nitro-3-oxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H10FN3O4S/c16-9-2-1-3-10(6-9)17-14(20)8-18-15(21)12-5-4-11(19(22)23)7-13(12)24-18/h1-7H,8H2,(H,17,20) |
InChI Key |
OVQMOQBGIRDWKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C(=O)C3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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